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Compound of Interest

Compound Name:

2-[2-chloro-4-

(methoxycarbonyl)phenyl]acetic

acid

CAS No.: 1324054-63-8

Cat. No.: B6174116

Get Quote

Compound: 2-[2-chloro-4-(methoxycarbonyl)phenyl]acetic acid Molecular Formula:

C₁₁H₁₁ClO₄ Class: Functionalized Phenylacetic Acid / Orthogonally Protected Linker Key

Application: Fragment-Based Drug Discovery (FBDD), Peptidomimetics, CRTH2 Antagonists.

Executive Summary & Chemical Logic
In modern medicinal chemistry, CMPA serves as a high-value "hub" intermediate. Its structure

offers three distinct vectors for chemical elaboration, making it an ideal candidate for Divergent

Library Synthesis (DLS).

Structural Analysis & Pharmacophore Utility
The Acetic Acid "Tail" (C1): An aliphatic carboxylic acid separated by a methylene spacer.

This spacer breaks conjugation with the ring, providing a flexible "hinge" region often

required to access deep binding pockets (e.g., GPCR orthosteric sites).

The Ortho-Chloro Substituent (C2):
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Conformational Lock: The bulky chlorine atom at the ortho position induces a twist in the

phenyl ring relative to the side chain (atropisomerism potential). This mimics the bio-active

conformation seen in NSAIDs like Diclofenac or Indomethacin, reducing the entropic

penalty upon protein binding.

Metabolic Stability: Blocks the P450-mediated oxidation at the sensitive ortho position.

The Para-Methoxycarbonyl Group (C4): A methyl ester functioning as a masked carboxylic

acid. It is electronically conjugated to the ring, reducing the pKa of the eventual benzoic acid.

Strategic Advantage: Orthogonality
The primary utility of CMPA lies in the distinct reactivity profiles of its two carbonyl centers. The

aliphatic acetic acid can be selectively coupled (amide formation) without affecting the aromatic

methyl ester. Subsequent hydrolysis of the ester exposes a benzoic acid for a second coupling

event, allowing the rapid assembly of Head-to-Tail Bis-Amides.

Synthetic Workflow & Decision Logic
The following diagram illustrates the divergent pathways available when starting with CMPA.

Legend
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Caption: Divergent synthesis workflow for CMPA. Pathway A demonstrates the standard

orthogonal protection strategy for library generation.

Detailed Experimental Protocols
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Protocol A: Chemo-Selective Amide Coupling (The "Tail"
Reaction)
Objective: Selectively react the aliphatic acetic acid moiety with a primary amine while retaining

the aromatic methyl ester.

Mechanism: Aliphatic carboxylic acids are generally more nucleophilic than electron-deficient

benzoic acids, but in this case, the ester protection renders the aromatic side inert to standard

coupling conditions.

Reagents:

CMPA (1.0 equiv)

Amine Partner (

) (1.1 equiv)

HATU (1.2 equiv) - Chosen for high efficiency with hindered acids.

DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

Solvent: DMF (Anhydrous)

Step-by-Step Procedure:

Preparation: Dissolve CMPA (1.0 g, 4.1 mmol) in anhydrous DMF (10 mL) in a round-bottom

flask under

atmosphere.

Activation: Add DIPEA (2.1 mL, 12.3 mmol) followed by HATU (1.87 g, 4.9 mmol). Stir at

room temperature for 15 minutes. Note: The solution should turn slightly yellow.

Coupling: Add the amine partner (

) dropwise.
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Incubation: Stir the reaction mixture at room temperature for 4–6 hours. Monitor by LC-MS

(Target mass:

).

Work-up: Dilute with EtOAc (50 mL). Wash sequentially with 1N HCl (to remove excess

amine/DIPEA), sat.

, and brine.[1]

Purification: Dry over

, concentrate, and purify via flash chromatography (Hexane/EtOAc gradient).

Self-Validation Check:

1H NMR: Look for the disappearance of the broad carboxylic acid singlet (~11-13 ppm) and

the appearance of the amide NH doublet/triplet (~6-8 ppm). Crucially, the methyl ester singlet

(~3.8-3.9 ppm) must remain intact.

Protocol B: Controlled Hydrolysis (The "Head"
Activation)
Objective: Hydrolyze the methyl ester to expose the benzoic acid for further derivatization.

Reagents:

Intermediate A (from Protocol A)

Lithium Hydroxide Monohydrate (

) (2.5 equiv)

Solvent: THF/Water (3:1 ratio)

Step-by-Step Procedure:

Dissolution: Dissolve Intermediate A in THF. Cool to 0°C.
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Saponification: Add a solution of LiOH in water dropwise.

Reaction: Allow to warm to room temperature and stir for 2–3 hours. Caution: Do not heat

excessively (>50°C) to avoid potential hydrolysis of the amide bond formed in Step A,

although aliphatic amides are generally robust.

Quench: Acidify carefully with 1N HCl to pH ~3.

Isolation: Extract with EtOAc (x3). The product is now the free benzoic acid derivative.

Application Case Study: CRTH2 Antagonists
Context: The Chemo-attractant Receptor-homologous molecule expressed on Th2 cells

(CRTH2) is a key target for asthma and allergic rhinitis. Relevance of CMPA: Many CRTH2

antagonists (e.g., Ramatroban analogs) utilize a phenylacetic acid core.

SAR Logic Table:

Structural Feature
Function in Binding
Pocket

Optimization Strategy via
CMPA

Acetic Acid

Ionic interaction with Arg170 or

similar cationic residues in the

GPCR.

Keep as free acid (skip

Protocol A) or convert to

bioisostere (acyl sulfonamide).

2-Cl Group

Fills a lipophilic sub-pocket;

induces twist to match receptor

topology.

Fixed feature. Do not remove.

4-Ester/Amide

Extends into the solvent-

exposed region or secondary

pocket.

Use Protocol A+B to attach

solubilizing groups (e.g.,

morpholine, piperazine).
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(Note: While specific commercial CAS entries exist for the components, the specific application

of this bifunctional linker is derived from standard medicinal chemistry principles applied to the

phenylacetic acid class.)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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